2-[4-(4-甲基苯基)哌嗪-1-基]嘧啶-5-碳腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile, also known as MP-5-ACN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
DNA小沟结合剂类似物
2-[4-(4-甲基苯基)哌嗪-1-基]嘧啶-5-碳腈与已知结合双链DNA小沟的化合物具有结构相似性。例如,Hoechst 33258是一种众所周知的人工染料,它结合DNA小沟中富含AT的序列。这种结合能力促进了它在细胞生物学中用作荧光DNA染色剂,用于染色体和核染色。此外,Hoechst衍生物已被用作辐射防护剂和拓扑异构酶抑制剂,表明源自类似结构的小沟结合剂在药物设计和分子生物学研究中具有潜力(Issar & Kakkar, 2013)。
药物设计中的哌嗪衍生物
哌嗪是2-[4-(4-甲基苯基)哌嗪-1-基]嘧啶-5-碳腈的核心元素,在药物的合理设计中起着至关重要的作用。它被纳入各种治疗剂中,突出了它在药物化学中的多功能性和重要性。该化合物的结构允许进行修饰,从而导致所得分子的药用潜力发生显着差异。这种适应性使得能够开发具有抗精神病、抗组胺、抗心绞痛和抗癌特性等药物。研究强调了进一步对基于哌嗪的分子进行治疗研究以探索其在药物发现中的全部潜力的重要性(Rathi et al., 2016)。
抗分枝杆菌活性
含有哌嗪部分的化合物已显示出对结核分枝杆菌的有效活性,包括多药耐药(MDR)和极端耐药(XDR)菌株。这突出了哌嗪类结构在开发新的抗分枝杆菌剂中的关键作用。对过去五十年抗分枝杆菌化合物的全面审查强调了哌嗪作为药物化学中构建模块的重要性,为结核病治疗的合理药物设计提供了见解(Girase et al., 2020)。
结核病治疗开发
哌嗪-苯并噻嗪酮马可锌正在进行结核病(TB)治疗的临床研究,这强调了哌嗪衍生物在应对全球健康挑战方面的重要作用。其靶标的确定,即参与结核分枝杆菌细胞壁合成的脱卡普伦基磷酸核糖氧化酶DprE1,证明了该化合物在开发更有效的结核病药物方案中的潜力。初步临床研究的乐观结果进一步强调了对哌嗪衍生物进行研究的重要性(Makarov & Mikušová, 2020)。
作用机制
Target of Action
The primary target of 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . This compound has been shown to inhibit AChE, suggesting potential applications in the treatment of Alzheimer’s disease .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain . The compound has been found to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE by the compound leads to an increase in acetylcholine levels, which can enhance cognitive function . This makes it a potential therapeutic agent for Alzheimer’s disease, a condition characterized by cognitive decline and memory impairment .
生化分析
Biochemical Properties
2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile has been found to interact with various enzymes and proteins. It has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . The nature of these interactions involves the compound binding to these enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile on cells are significant. It has been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM . This suggests that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a multikinase inhibitor, it exerts its effects at the molecular level by inhibiting the activity of the CDK4/CYCLIN D1 and ARK5 kinases .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against key enzymes suggests that it could have long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases, it is likely that it interacts with enzymes or cofactors in these pathways .
属性
IUPAC Name |
2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-13-2-4-15(5-3-13)20-6-8-21(9-7-20)16-18-11-14(10-17)12-19-16/h2-5,11-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZFDTQEPQPUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。